Glaucocalyxin A - 79498-31-0

Glaucocalyxin A

Catalog Number: EVT-1581427
CAS Number: 79498-31-0
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glaucocalyxin A (GLA) is a naturally occurring ent-kaurane diterpenoid primarily extracted from the leaves of Rabdosia japonica (Burm. f.) Hara var. glaucocalyx (Maxim.) Hara. [] This plant species, belonging to the Labiatae family, is predominantly found in Northeastern China. [] GLA has gained significant interest in scientific research due to its diverse biological activities.

Glaucocalyxin B

    Compound Description: Glaucocalyxin B is another ent-kauranoid diterpenoid found alongside Glaucocalyxin A in Rabdosia japonica. [] Like Glaucocalyxin A, it exhibits cytotoxic activity.

    Relevance: Glaucocalyxin B is structurally similar to Glaucocalyxin A, often found in the same plant sources. While both demonstrate cytotoxic activity, a study comparing their free radical scavenging abilities found Glaucocalyxin B to have a higher capacity than Glaucocalyxin A. []

Hydroxyl Glaucocalyxin A

    Compound Description: Hydroxyl Glaucocalyxin A is a metabolite of Glaucocalyxin A identified in rat liver microsome studies. []

    Relevance: This compound highlights the metabolic pathway of Glaucocalyxin A in rats, demonstrating a hydroxylation process occurring in the liver. This information is crucial for understanding the pharmacokinetics and potential efficacy of Glaucocalyxin A in biological systems. []

Oridonin

    Compound Description: Oridonin is another diterpenoid, isolated from Isodon species like Isodon rubescens. It's known for its anticancer properties. [, ]

    Relevance: Oridonin shares structural similarities with Glaucocalyxin A, both being diterpenoids. Both compounds exhibit cytotoxic activity against various cancer cell lines. Researchers have synthesized biotinylated derivatives of both Oridonin and Glaucocalyxin A, further emphasizing their related application in anticancer research. []

Bullatine A

    Compound Description: Bullatine A is a compound used as an internal standard in a UHPLC-MS/MS method for quantifying Glaucocalyxin A in rat plasma, lung, and brain tissues. []

    Relevance: While not structurally similar to Glaucocalyxin A, Bullatine A plays a crucial role in pharmacokinetic studies, allowing for accurate quantification of Glaucocalyxin A in biological samples. []

Praeruptorin A

    Compound Description: Praeruptorin A is another compound used as an internal standard in an LC-MS/MS method for simultaneously analyzing Glaucocalyxin A and Glaucocalyxin B in rat plasma. []

    Relevance: Similar to Bullatine A, Praeruptorin A, though not structurally related to Glaucocalyxin A, serves as an internal standard, highlighting its importance in analytical chemistry and pharmacokinetic studies of Glaucocalyxin A. []

Source and Classification

Glaucocalyxin A is predominantly sourced from the Isodon species, which are known for their diverse range of bioactive compounds. The classification of Glaucocalyxin A falls under the category of terpenoids, specifically within the diterpene class. Diterpenoids are derived from four isoprene units and typically exhibit significant biological activities, making them subjects of interest in medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The total synthesis of Glaucocalyxin A has been achieved through several innovative synthetic routes. One prominent method involves a manganese(III) acetate-mediated radical cyclization of alkynyl ketones, which facilitates the formation of the highly oxygenated bicyclo[3.2.1]octane ring system. This method not only allows for the efficient assembly of Glaucocalyxin A but also opens avenues for synthesizing other highly oxidized diterpenoids.

Key steps in this synthesis include:

  • Enantioselective conjugate addition/acylation cascade reaction: This step is crucial for establishing stereochemistry.
  • Yamamoto aldol reaction: This reaction helps form key carbon-carbon bonds.
  • Intramolecular Diels–Alder reaction: This step is used to construct the bicyclic framework essential to the structure of Glaucocalyxin A .
Molecular Structure Analysis

Structure and Data

The molecular structure of Glaucocalyxin A features a complex arrangement typical of ent-kaurane diterpenoids. Its chemical formula is C20H28O5C_{20}H_{28}O_5, and it possesses several functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Bicyclic core: Characterized by a bicyclo[3.2.1]octane framework.
  • Functional groups: Includes multiple hydroxyl groups and an ether linkage, enhancing its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Glaucocalyxin A undergoes various chemical reactions that facilitate its biological activity. Notably, it has been shown to interact with cellular pathways leading to apoptosis in cancer cells. The compound's reactivity can be attributed to its functional groups, which allow it to participate in nucleophilic attacks and radical reactions.

Research indicates that derivatives of Glaucocalyxin A synthesized through Michael addition reactions exhibit enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly affect its biological potency .

Mechanism of Action

Process and Data

The mechanism of action for Glaucocalyxin A primarily involves inducing apoptosis in cancer cells through mitochondrial pathways. Studies have demonstrated that Glaucocalyxin A triggers mitochondrial membrane potential disruption, leading to the release of cytochrome c and subsequent activation of caspases, which are essential for the apoptotic process.

Data from cellular assays indicate that Glaucocalyxin A exhibits dose-dependent cytotoxic effects on various cancer cell lines, including leukemia cells, highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glaucocalyxin A exhibits several notable physical and chemical properties:

These properties are critical for understanding how Glaucocalyxin A can be formulated for therapeutic applications.

Applications

Scientific Uses

Glaucocalyxin A has significant potential in scientific research, particularly in drug discovery and development due to its bioactive properties. Its applications include:

  • Anticancer Agent: Extensive research into its cytotoxic effects against various cancer cell lines positions it as a candidate for further development as an anticancer drug.
  • Natural Product Chemistry: As a representative of ent-kaurane diterpenoids, it serves as a model compound for studying structural modifications and their effects on biological activity.
  • Pharmacological Studies: Investigations into its pharmacokinetics and mechanism of action contribute valuable insights into drug design and therapeutic efficacy.
Mechanisms of Anticancer Activity

Induction of Apoptosis via Mitochondrial Pathways

Glaucocalyxin A (GLA) triggers intrinsic apoptosis primarily through mitochondrial disruption. The compound initiates a cascade of events involving mitochondrial membrane permeabilization, reactive oxygen species (ROS) generation, and caspase activation.

Role of VDAC1 Binding in Leukemia Cell Apoptosis

GLA covalently binds to cysteine residues on voltage-dependent anion channel 1 (VDAC1) in leukemia cells, particularly in imatinib-resistant chronic myelogenous leukemia (CML). This binding induces mitochondrial outer membrane permeabilization (MOMP), causing loss of mitochondrial membrane potential (ΔΨm) and cytochrome c release. Subsequent activation of caspase-9 and caspase-3 occurs without direct involvement of death receptors. The VDAC1-mediated mechanism overcomes drug resistance in BCR-ABL(T315I) mutant cells and is synergistically enhanced by VDAC2/3 inhibitors like elastin [3].

Caspase Cascade Activation in Osteosarcoma and Bladder Cancer Models

In osteosarcoma and bladder cancer, GLA activates the caspase cascade through ROS-mediated mitochondrial pathways. Treatment increases the Bax/Bcl-2 ratio by 3–5 fold, reducing mitochondrial membrane integrity. Cytochrome c release activates caspase-9, which subsequently cleaves caspase-3. Pan-caspase inhibitor Z-VAD-FMK significantly attenuates GLA-induced apoptosis, confirming caspase-dependency. Cleaved PARP levels further validate execution-phase apoptosis [1] [8].

Table 1: Key Apoptotic Targets of Glaucocalyxin A

Molecular TargetCancer TypeEffectDownstream Consequence
VDAC1 cysteine residuesLeukemiaCovalent bindingCytochrome c release, caspase-9/3 activation
Bax/Bcl-2 ratioOsteosarcoma, BladderIncreased 3–5 foldMitochondrial membrane permeabilization
Caspase-9Multiple cancersCleavage/activationInitiation of caspase cascade
Caspase-3Multiple cancersCleavage/activationPARP cleavage, DNA fragmentation

Regulation of Cell Cycle Arrest

G2/M Phase Arrest via PI3K/Akt Signaling in OsteosarcomaGLA induces G2/M arrest by inhibiting PI3K/Akt signaling in osteosarcoma and melanoma. Phospho-Akt suppression deactivates downstream glycogen synthase kinase-3β (GSK-3β), reducing nuclear translocation of Five-zinc finger Glis 1 (GLI1). This pathway downregulates cyclin B1 and CDK1 expression, preventing cyclin B1/CDK1 complex formation and subsequent mitotic entry. PI3K activators (e.g., IGF-1) reverse this arrest, confirming pathway specificity [1] [5].

Cyclin B1 and CDK1 Suppression in Melanoma

In melanoma, GLA reduces cyclin B1 and CDK1 expression by 60–70% through inhibition of nuclear factor κB (NF-κB)/p65 phosphorylation. Impaired NF-κB nuclear translocation prevents transcriptional activation of cyclin B1 and CDK1 genes. Concurrent upregulation of p21 further inhibits CDK1 activity, causing irreversible G2/M arrest. Xenograft studies show 80% reduction in cyclin B1-positive tumor cells after GLA treatment [5].

Table 2: Cell Cycle Regulatory Effects of Glaucocalyxin A

Cell Cycle PhaseTarget ProteinsRegulatory ChangeCancer Model
G2/MCyclin B1↓ 60–70% expressionMelanoma, Osteosarcoma
G2/MCDK1↓ 60–70% expressionMelanoma
G2/Mp21↑ 3–4 fold expressionMelanoma
G2/Mp-Akt↓ 50–80% phosphorylationOsteosarcoma

Autophagy and ROS-Mediated Cytotoxicity

Dual Apoptosis-Autophagy Crosstalk in Tongue Squamous Cell CarcinomaGLA induces simultaneous apoptosis and autophagy in tongue squamous cell carcinoma (TSCC) via ROS generation. Within 6 hours of treatment, intracellular ROS levels increase 4-fold, activating both AMPK-mediated autophagy and JNK-dependent apoptosis. Lysotracker Red staining confirms autophagosome formation, while Western blotting shows LC3-II accumulation and p62 degradation. Antioxidant N-acetylcysteine (NAC) abolishes both processes, demonstrating ROS as the central regulator [2].

ROS-Dependent SMG1-UPF mRNA Decay in Gastric Cancer

In gastric cancer, GLA-generated ROS activates the SMG1-UPF-mediated mRNA decay pathway. This targets oncogenes MDM2 and RNF6 for degradation, reducing their protein levels by >50%. Concurrently, GLA demethylates and upregulates miR-3658, which directly binds to MDM2 and RNF6 3’UTRs. The dual mechanism—epigenetic regulation and mRNA decay—suppresses proliferation, adhesion, and invasion in gastric cancer cells [4] [6].

Table 3: Autophagy and ROS-Related Mechanisms

MechanismKey MediatorsBiological OutcomeValidating Intervention
ROS generationMitochondrial electron transport↑ 4-fold intracellular ROSBlocked by NAC
Autophagy inductionAMPK, LC3-IIAutophagosome formationLysotracker Red confirmation
mRNA decaySMG1-UPF complexMDM2/RNF6 degradationWestern blot analysis
Epigenetic regulationmiR-3658↓ MDM2/RNF6 translationDemethylation assays

Properties

CAS Number

79498-31-0

Product Name

Glaucocalyxin A

IUPAC Name

(1R,2R,4S,9R,10S,13S,16R)-2,16-dihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-dione

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-13,15,17,22,24H,1,5-9H2,2-4H3/t11-,12-,13+,15+,17+,19-,20-/m0/s1

InChI Key

UCDVIBNDYLUWFP-MJTHGBBVSA-N

SMILES

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C

Synonyms

(7R,14R)-ent-7,14,dihydroxy-(-)-kaur-16-en-3,15-dione
glaucocalyxin A

Canonical SMILES

CC1(C2CC(C34C(C2(CCC1=O)C)CCC(C3O)C(=C)C4=O)O)C

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.